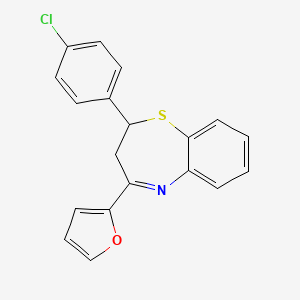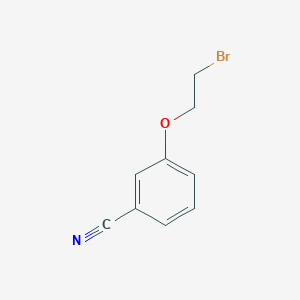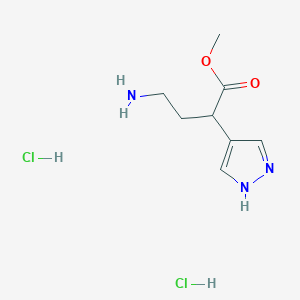![molecular formula C12H15ClN2OS B2553450 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride CAS No. 2097925-84-1](/img/structure/B2553450.png)
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride, appears to be a heterocyclic compound that includes a thienopyridine and isoxazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be useful in inferring the characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component condensation reactions. For instance, the synthesis of 5-aryl-substituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines is achieved by condensing 3-amino-1,2,4-triazole with β-dimethylaminopropiophenone hydrochlorides or crotophenone . Similarly, the synthesis of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones is based on a three-component condensation involving 4-aminoisothiazole hydrochlorides, Meldrum’s acid, and aromatic aldehydes . These methods suggest that the synthesis of the compound may also involve a multi-step reaction, possibly starting with a suitable pyridine derivative and incorporating the isoxazole group through a subsequent reaction step.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. In the case of 5-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, this method was used to examine the molecular structure . Although the compound has not been analyzed in the provided papers, it is likely that x-ray diffraction could be used to elucidate its molecular structure, including the stereochemistry and conformation of the heterocyclic framework.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the reactivity of heterocyclic compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, as well as the availability of reactive sites for nucleophilic or electrophilic attack. The synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles suggests that the isoxazole ring in the compound may offer sites for further functionalization, potentially through reactions such as nucleophilic substitution or addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. While the provided papers do not discuss the properties of the specific compound , they do suggest that the steric and electronic factors significantly influence the properties of synthesized substances . The compound's solubility, melting point, and stability could be inferred from related compounds with similar structural features. For example, the presence of a hydrochloride group typically enhances the solubility in polar solvents.
Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Activity
A series of novel 1,2,4-triazole derivatives, including structures related to the chemical , were designed and synthesized, exhibiting moderate to high fungicidal activities against phytopathogens. This work guides the discovery of new fungicides (Bai et al., 2020).
Antimicrobial and Surface Activity
Derivatives of 1,2,4-triazole, similar to the compound of interest, have shown promising antimicrobial activity and potential as surface-active agents, underscoring their utility in the development of new antimicrobial compounds (El-Sayed, 2006).
Anticancer and Antimicrobial Agents
New heterocyclic compounds, incorporating structural features akin to 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride, have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential of such compounds in pharmaceutical drug development to overcome microbe resistance (Katariya et al., 2021).
Anticonvulsant Activities
Compounds related to 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride have been synthesized and tested for their anticonvulsant activities using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), revealing significant potential for the treatment of convulsive disorders (Wang et al., 2019).
Corrosion Inhibition
Schiff's bases, structurally related to the compound in focus, have been identified as effective corrosion inhibitors for mild steel in acidic solutions, suggesting applications in material protection and maintenance (Ansari et al., 2014).
Propiedades
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methyl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-9-13-11(8-15-9)7-14-4-2-12-10(6-14)3-5-16-12;/h3,5,8H,2,4,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWRZDNJLSHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC3=C(C2)C=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)






![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)